2-Hydroxyethanesulfonic acid

描述

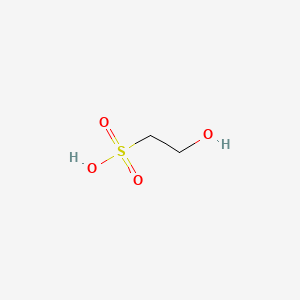

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-hydroxyethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S/c3-1-2-7(4,5)6/h3H,1-2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMDYPCJJOFFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1561-99-5 (mono-potassium salt), 1562-00-1 (mono-hydrochloride salt), 57267-78-4 (mono-ammonium salt) | |

| Record name | Isethionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1041427 | |

| Record name | 2-Hydroxyethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxyethanesulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL | |

| Record name | 2-Hydroxyethanesulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

107-36-8 | |

| Record name | Isethionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isethionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISETHIONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanesulfonic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISETHIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97J3QN9884 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxyethanesulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | 2-Hydroxyethanesulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Strategies and Methodological Innovations for 2 Hydroxyethanesulfonic Acid and Its Derivatives

Modern Synthetic Pathways of 2-Hydroxyethanesulfonic Acid

This compound, also known as isethionic acid, is a versatile organosulfur compound with significant applications in various industries. Its synthesis has evolved from classical methods to more efficient and selective modern pathways, driven by the demand for high-purity products.

Ethylene (B1197577) Oxide and Aqueous Sodium Bisulfite Reaction System

A predominant and commercially viable route for the synthesis of this compound, primarily in the form of its sodium salt (sodium isethionate), involves the reaction of ethylene oxide with aqueous sodium bisulfite. caltech.eduwikipedia.org This method is favored for its high yield and relatively straightforward process.

The reaction proceeds via the nucleophilic ring-opening of the ethylene oxide ring by the bisulfite anion. The general chemical equation for this reaction is:

C₂H₄O + NaHSO₃ → HOCH₂CH₂SO₃Na

This process is typically carried out in an aqueous medium. The reaction conditions, such as temperature and pressure, can be optimized to ensure the complete consumption of the reactants and maximize the yield of sodium isethionate. The resulting sodium isethionate can then be converted to isethionic acid through various methods, including ion exchange or reaction with a strong acid.

| Reactants | Product | Key Features |

| Ethylene Oxide | Sodium Isethionate | High yield |

| Aqueous Sodium Bisulfite | Commercially established | |

| Aqueous reaction medium |

Selective Oxidation of Hydroxy Mercaptans with Hydrogen Peroxide

A modern and highly selective method for preparing high-purity this compound involves the oxidation of 2-mercaptoethanol (B42355) (a hydroxy mercaptan) using hydrogen peroxide as the oxidizing agent. google.com This pathway is particularly advantageous as it can yield a product with very low levels of inorganic salt impurities.

HOCH₂CH₂SH + 3H₂O₂ → HOCH₂CH₂SO₃H + 3H₂O

The kinetics and mechanism of the oxidation of 2-mercaptoethanol by hydrogen peroxide have been studied, revealing a process that can be controlled to favor the formation of the sulfonic acid over other oxidation products like the corresponding disulfide. caltech.eduacs.org The reaction is often carried out in an aqueous solution, and the use of catalysts can enhance the reaction rate and selectivity. jsynthchem.com This method is particularly valuable for applications requiring salt-free isethionic acid, such as in the synthesis of certain polymers and specialty surfactants. The use of hydrogen peroxide is also environmentally favorable as its primary byproduct is water. nih.gov

Anhydrous Preparation Techniques for High Purity this compound

For applications demanding exceptionally high purity and the absence of water, anhydrous techniques for the preparation of this compound have been developed. One notable method involves the reaction of anhydrous sodium isethionate with an anhydrous solution of a strong acid, such as hydrogen chloride, in an alcohol solvent. google.com

The reaction can be summarized as follows:

HOCH₂CH₂SO₃Na + HCl (in alcohol) → HOCH₂CH₂SO₃H + NaCl

In this process, anhydrous sodium isethionate is suspended in a suitable alcohol, such as ethanol (B145695) or isopropanol. Anhydrous hydrogen chloride gas is then bubbled through the mixture, leading to the formation of isethionic acid and the precipitation of sodium chloride. The solid sodium chloride can be removed by filtration, and the alcoholic solution of isethionic acid is then subjected to vacuum distillation to remove the solvent, yielding a highly pure, anhydrous product. This method can achieve quantitative yields of isethionic acid with negligible chloride contamination. google.com

Synthesis of this compound Derivatives

The bifunctional nature of this compound, possessing both a hydroxyl and a sulfonic acid group, makes it a valuable precursor for a range of derivatives with diverse applications.

Fatty Acid Esters of Isethionic Acid (e.g., Sodium Lauroyl Isethionate, Sodium Cocoyl Isethionate)

Fatty acid esters of isethionic acid, particularly sodium lauroyl isethionate and sodium cocoyl isethionate, are widely used as mild anionic surfactants in personal care products. These esters are synthesized by the direct esterification of isethionic acid or its sodium salt with fatty acids.

The general reaction is:

RCOOH + HOCH₂CH₂SO₃Na → RCOOCH₂CH₂SO₃Na + H₂O

Where R represents the alkyl chain from the fatty acid (e.g., from lauric acid or coconut oil fatty acids).

The synthesis of Sodium Lauroyl Isethionate involves the reaction of lauric acid with sodium isethionate. This reaction is typically carried out at elevated temperatures, often under vacuum to remove the water formed during the esterification, thereby driving the reaction to completion. Catalysts may be employed to increase the reaction rate.

Sodium Cocoyl Isethionate is produced in a similar manner, using a mixture of fatty acids derived from coconut oil instead of a single fatty acid. The reaction involves heating coconut fatty acids with sodium isethionate. The resulting product is a mixture of fatty acid esters of sodium isethionate.

| Derivative | Precursors | Key Reaction Type |

| Sodium Lauroyl Isethionate | Lauric Acid, Sodium Isethionate | Direct Esterification |

| Sodium Cocoyl Isethionate | Coconut Fatty Acids, Sodium Isethionate | Direct Esterification |

1,2-Oxathietanes and Analogues as Cyclic Esters of this compound

While not a direct derivative in the same vein as the fatty acid esters, the formation of four-membered cyclic sulfonate esters, specifically 1,2-oxathietane 2,2-dioxides (β-sultones), represents a related area of synthesis. The parent this compound itself does not directly cyclize to a 1,2-oxathietane. However, related β-hydroxy sulfonic acids can undergo intramolecular cyclization to form these strained heterocyclic systems.

The synthesis of substituted 1,2-oxathietanes often involves the dehydration of the corresponding 2-hydroxyalkanesulfonic acids or the reaction of an alkene with sulfur trioxide. These cyclic esters are highly reactive due to the ring strain and the electrophilic nature of the sulfur atom. Their reactivity makes them useful intermediates in organic synthesis, although their direct synthesis from this compound is not a standard transformation. The study of related, larger ring systems like 1,2-oxathiane 2,2-dioxides (δ-sultones) provides insight into the chemistry of cyclic sulfonate esters. chim.ithud.ac.uk

Preparation of Vinylsulfonic Acid from this compound

Vinylsulfonic acid, the simplest unsaturated sulfonic acid, is a crucial monomer in the production of highly acidic and anionic polymers used in various applications, including as photoresists in the electronics industry and as ion-conductive polymer electrolyte membranes (PEM) for fuel cells. atamanchemicals.comwikipedia.orgataman-chemicals.com One established synthetic route to vinylsulfonic acid involves the dehydration of this compound (isethionic acid). wikipedia.org

This chemical transformation is a dehydration reaction where the hydroxyl group (-OH) and a hydrogen atom from the adjacent carbon are eliminated as a water molecule, forming a carbon-carbon double bond. The reaction is typically facilitated by a strong dehydrating agent.

Reaction Scheme: HOCH₂CH₂SO₃H (this compound) → CH₂=CHSO₃H (Vinylsulfonic acid) + H₂O

Historically, phosphorus pentoxide (P₄O₁₀) has been documented as the dehydration agent for this process. atamanchemicals.comataman-chemicals.comgoogle.com While effective in achieving the conversion, this method presents significant drawbacks, particularly for industrial-scale production. google.comatamanchemicals.com The use of a large stoichiometric excess of phosphorus pentoxide is often required, leading to challenges in product purification and the generation of a substantial amount of phosphate-containing waste that requires disposal. google.comatamanchemicals.com These factors render the process less economically viable and environmentally friendly for large-scale manufacturing. atamanchemicals.com

| Parameter | Dehydration of this compound |

| Starting Material | This compound (Isethionic acid) |

| Product | Vinylsulfonic acid |

| Typical Reagent | Phosphorus pentoxide (P₄O₁₀) atamanchemicals.comgoogle.com |

| Byproduct | Water, Phosphoric acid waste |

| Key Challenge | Use of large quantities of dehydrating agent google.comatamanchemicals.com |

| Industrial Suitability | Limited due to reagent cost and waste disposal issues google.comatamanchemicals.com |

Due to these limitations, alternative industrial production methods for vinylsulfonic acid are more common, such as the alkaline hydrolysis of carbyl sulfate (B86663) followed by acidification. atamanchemicals.comwikipedia.org However, the dehydration of isethionic acid remains a chemically significant route demonstrating the reactivity of the parent molecule.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of industrial chemicals like this compound. jddhs.com Several synthetic routes to isethionic acid and its salts have been developed, with varying degrees of adherence to these principles.

The most common industrial method for producing sodium isethionate, the sodium salt of this compound, is the reaction of ethylene oxide with an aqueous solution of sodium bisulfite. wikipedia.orgatamanchemicals.com This method is highly atom-economical, as all the atoms of the reactants are incorporated into the final product, with no significant byproducts.

A more recent innovation that aligns with green chemistry principles is the selective oxidation of 2-hydroxyethyl mercaptan using hydrogen peroxide. google.com This process is notable for its high purity (>99%) and essentially quantitative yield. google.com Hydrogen peroxide is considered a green oxidant as its primary byproduct is water, avoiding the formation of hazardous waste streams associated with traditional oxidizing agents. The high purity of the resulting product can also minimize the need for extensive purification steps, further reducing energy consumption and solvent use. google.com

Another approach involves the acidification of isethionate salts to produce the free acid. While older methods used mineral acids like hydrochloric acid, which could lead to purification challenges, newer processes utilize other reagents. google.com One such method employs anhydrous hydrogen chloride in an alcohol solvent to react with anhydrous sodium isethionate, which produces isethionic acid in quantitative yield with negligible chloride contamination. google.com A different strategy uses organic acids, such as oxalic acid, to react with sodium isethionate. google.com The resulting sodium oxalate (B1200264) is highly insoluble and precipitates, allowing for easy separation and recovery of the isethionic acid in high yield (approximately 94%). google.com This method simplifies product isolation and reduces waste compared to processes requiring complex purification.

The table below summarizes and compares various synthetic routes to this compound from a green chemistry perspective.

| Synthetic Method | Reactants | Key Reagents/Conditions | Yield | Green Chemistry Considerations |

| Ethylene Oxide Route | Ethylene oxide, Sodium bisulfite | Aqueous solution wikipedia.org | High | High atom economy; produces the salt (sodium isethionate). |

| Selective Oxidation | 2-Hydroxyethyl mercaptan | Hydrogen peroxide google.com | ~100% google.com | Green oxidant (byproduct is water); high purity product reduces downstream processing. google.com |

| Acidification with Organic Acid | Sodium isethionate | Oxalic acid google.com | ~94% google.com | Easy separation of insoluble salt byproduct; high recovery of free acid. google.com |

| Anhydrous Acidification | Sodium isethionate | Anhydrous Hydrogen Chloride in alcohol google.com | Quantitative google.com | High yield; produces a product with very low inorganic salt contamination. google.com |

| Carbyl Sulfate Hydrolysis | Ethylene, Sulfur trioxide | Hydrolysis wikipedia.orggoogle.com | Not specified | Uses hazardous sulfur trioxide; generates sulfuric acid as a byproduct. google.com |

These innovative approaches demonstrate a shift towards more sustainable manufacturing practices for this compound, emphasizing high efficiency, waste reduction, and the use of less hazardous materials.

Biochemical and Physiological Roles of 2 Hydroxyethanesulfonic Acid

Metabolic Pathways and Endogenous Synthesis of 2-Hydroxyethanesulfonic Acid

The formation of this compound is closely linked to the metabolism of taurine (B1682933), a highly abundant sulfur-containing amino acid.

In mammals, this compound is an endogenously synthesized compound derived from taurine. hmdb.canih.gov This conversion is considered a catabolic pathway for taurine. ebm-journal.org Studies involving the administration of radiolabeled 35S-taurine to human subjects have confirmed that this compound is a metabolite, as evidenced by the presence of the labeled compound in urine. ebm-journal.orgnih.gov This indicates that the conversion is a direct metabolic process rather than a resynthesis from sulfate (B86663). ebm-journal.org

Early research using animal models provided key evidence for this pathway. Experiments with dog heart slices demonstrated the tissue's capability to synthesize this compound from taurine. dntb.gov.ua This suggests that specific tissues possess the necessary mechanisms for this biotransformation. The conversion is thought to occur through a possible enzymatic deamination process, highlighting a specific biochemical route for taurine degradation in mammals. hmdb.ca

The presence of this compound is not limited to mammals; it is widely distributed across different biological kingdoms.

Bacteria: Certain bacteria utilize taurine and produce this compound. For instance, Klebsiella oxytoca can use taurine as a nitrogen source, excreting this compound during growth. nih.gov Similarly, the alpha-proteobacterium Paracoccus denitrificans can grow with isethionate as a carbon source. nih.gov

Fungi: The mold Aspergillus niger has been observed to accumulate this compound when taurine is provided as the sole sulfur source, suggesting it is an intermediate in the fungal degradation of taurine to sulfate. ebm-journal.org

Diatoms: Metabolic profiling of the polar diatom Fragilariopsis cylindrus revealed this compound as a major metabolite produced under normal culture conditions. nih.govnsf.gov This was the first report of a diatom producing this compound. nih.govnsf.gov

In bacteria, the enzymatic pathways for the conversion of taurine to this compound have been partially elucidated. In Klebsiella oxytoca, the process involves two key enzymes:

Taurine transaminase: This inducible enzyme converts taurine into sulfoacetaldehyde (B1196311). nih.gov

Isethionate dehydrogenase: A soluble, NADP-dependent enzyme that reduces sulfoacetaldehyde to form this compound. nih.gov

Similarly, in Paracoccus denitrificans, the metabolism involves distinct enzymes such as taurine dehydrogenase (TDH) and isethionate dehydrogenase (IDH), which oxidize taurine and isethionate, respectively. nih.gov

In mammalian systems, while the conversion from taurine is established, the specific enzymes catalyzing this reaction are less characterized, though it is described as a potential enzymatic deamination. hmdb.canih.gov

Biological Distribution and Concentration Studies of this compound

This compound is found in various body fluids and tissues, although concentrations can vary.

This compound has been identified as a component of both human plasma and urine. hmdb.ca Its presence in urine has been confirmed in studies tracking the metabolism of orally administered taurine, where it is excreted as a taurine catabolite. ebm-journal.orgnih.gov The detection of this compound in plasma and urine underscores its role as a circulating metabolite in humans.

Table 1: Detection of this compound in Human Biofluids

| Biofluid | Detection Status | Method of Confirmation |

|---|---|---|

| Plasma | Detected | Metabolomic Analysis hmdb.ca |

| Urine | Detected | Metabolomic Analysis, Radiotracer Studies hmdb.caebm-journal.orgnih.gov |

This table is based on qualitative detection and does not imply specific concentration ranges.

Concentrations of this compound are generally found to be low in mammalian tissues. nih.gov However, its presence is notable in specific organs, particularly the heart. The compound was first isolated from dog heart tissue. dntb.gov.ua Subsequent studies have confirmed its presence in the myocardium of various mammals, including rats and dogs. nih.gov The ability of heart tissue slices to actively convert taurine into this compound suggests that this tissue is a site of its synthesis and potential function. dntb.gov.ua

Table 2: Documented Presence of this compound in Mammalian Tissues

| Tissue | Organism Studied | Finding |

|---|---|---|

| Heart (Myocardium) | Dog, Rat | Presence confirmed; site of synthesis from taurine dntb.gov.uanih.gov |

| Brain | Rat | Presence confirmed nih.gov |

| Axons | Squid | Identified as a major anion (comparative, non-mammalian) ebm-journal.org |

This table summarizes findings on the distribution of the compound in various tissues.

Physiological Significance and Biological Activities of this compound

This compound, also known as isethionic acid, is an organosulfur compound that plays several roles in the physiological processes of various organisms. It is endogenously synthesized in mammals through the deamination of taurine and can be found in human plasma and urine. wikipedia.orgatamanchemicals.com This compound is also widely distributed in some animal species and a few species of red algae. atamanchemicals.com

Role in Cellular Processes and Metabolic Regulation

This compound is recognized as a human metabolite. atamanchemicals.com While its direct regulatory roles in core metabolic pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid cycle are not extensively documented in available research, some studies suggest its involvement in broader cellular regulation. For instance, studies in hepatocytes have explored the effects of cellular acidification on glycolysis and glycogen (B147801) synthesis, listing this compound as a substance of interest in this context. nih.govresearchgate.net Cell acidification, in general, has been shown to inhibit glycolysis and stimulate glycogen synthesis. nih.govresearchgate.net However, the specific mechanistic contribution of this compound to these processes remains an area for further investigation.

Involvement in Modulating Biochemical Properties in Organisms

A significant biochemical role of this compound is its function as an osmolyte, particularly in marine invertebrates. frontiersin.orgresearchgate.net Osmolytes are compounds that affect the properties of biological fluids, primarily to maintain cell volume and integrity under osmotic stress. In environments with fluctuating salinity, marine invertebrates accumulate organic osmolytes like this compound to balance the intracellular osmotic pressure with that of the surrounding seawater. frontiersin.orgresearchgate.net

High concentrations of this compound have been measured in the tissues of certain marine organisms, such as the squid giant axon, where it is a major anion. atamanchemicals.com Its presence in such high concentrations suggests a crucial role in maintaining the electrochemical gradients necessary for nerve impulse transmission. The physicochemical properties of this compound, including its ability to interact with water and macromolecules, likely contribute to its function in stabilizing cellular structures and functions in these organisms. nih.gov

Table 1: Distribution and Proposed Roles of this compound in Various Organisms

| Organism/Tissue | Observed Concentration | Proposed Biochemical Role | Reference |

|---|---|---|---|

| Human Plasma and Urine | Lower concentrations | Metabolite of taurine | wikipedia.orgatamanchemicals.com |

| Red Algae | ~200 mM | Osmolyte | atamanchemicals.com |

| Squid Giant Axon | High concentrations | Major anion, maintaining electrochemical balance | atamanchemicals.com |

| Araneoid Spider Silk Secretion | Extremely high concentration | Undetermined, likely related to physicochemical properties of silk | atamanchemicals.com |

Potential Protective Effects Against Metabolic Disorders

Emerging research indicates a potential protective role for this compound against metabolic disorders, specifically type 2 diabetes. atamanchemicals.com Studies have shown that higher plasma levels of this compound are associated with a reduced risk of developing type 2 diabetes. wikipedia.orgatamanchemicals.com The precise mechanisms underlying this protective effect are not yet fully elucidated.

It is hypothesized that this compound may influence glucose homeostasis and insulin (B600854) sensitivity. However, direct evidence from studies investigating its impact on the insulin signaling pathway, glucose transport mechanisms, or pancreatic beta-cell function is limited in the currently available scientific literature. The observed association suggests that this compound, as a metabolite of taurine, might be an indicator of a metabolic state that is less prone to the development of insulin resistance. Further research is necessary to uncover the direct molecular interactions and pathways through which this compound may exert its protective effects against metabolic disorders.

Table 2: Summary of Research Findings on the Physiological Roles of this compound

| Physiological Area | Key Research Finding | Organism/Model System | Reference |

|---|---|---|---|

| Metabolic Regulation | Listed as a substance in studies on the effect of cellular acidification on glycolysis and glycogen synthesis. | Hepatocytes | nih.govresearchgate.net |

| Biochemical Modulation | Functions as a significant organic osmolyte in response to changes in salinity. | Marine Invertebrates | frontiersin.orgresearchgate.net |

| Metabolic Disorders | Higher plasma concentrations are correlated with a protective effect against type 2 diabetes. | Humans | wikipedia.orgatamanchemicals.com |

Advanced Applications of 2 Hydroxyethanesulfonic Acid in Scientific Research

Application in Buffer Systems and pH Regulation in Biological Research

The maintenance of a stable pH is critical for the success of many biological experiments. Buffer systems are essential to resist changes in pH that can alter the structure and function of biological macromolecules. While 2-hydroxyethanesulfonic acid is not as commonly employed as other biological buffers like HEPES or Tris, its chemical properties merit a discussion of its potential and specific applications.

Maintaining a stable pH, typically between 7.2 and 7.4, is crucial for the optimal growth and viability of cells in culture. fishersci.com This is often achieved through the use of a carbon dioxide-bicarbonate buffering system or by supplementing the media with non-volatile buffering agents. msesupplies.com

The selection of a suitable biological buffer is guided by a set of criteria established by Dr. Norman E. Good, which include having a pKa between 6.0 and 8.0, high water solubility, low permeability across cell membranes, and high chemical stability. bostonbioproducts.cominterchim.frhopaxfc.com Buffers that meet these criteria are often zwitterionic, containing both a positive and a negative charge, which helps to minimize their interaction with biological processes. bostonbioproducts.comsolubilityofthings.com

This compound has a predicted pKa of approximately 1.39, which is significantly outside the physiological pH range required for most cell cultures. wikipedia.org This acidic pKa makes it unsuitable as a primary buffering agent for maintaining neutral pH in standard cell culture media. However, its high water solubility is a favorable characteristic for a buffer. nih.gov In specialized applications requiring a stable, low pH environment, isethionic acid could theoretically be considered, though such applications in cell culture are rare.

Table 1: Comparison of this compound with a Common Biological Buffer

| Property | This compound | HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) |

| pKa (at 25°C) | ~1.39 (predicted) wikipedia.org | 7.5 wikipedia.org |

| Useful pH Range | Acidic | 6.8 - 8.2 wikipedia.org |

| Zwitterionic Nature | No | Yes wikipedia.org |

| Common Use in Cell Culture | Not common | Widely used wikipedia.orgreagent.co.uksigmaaldrich.com |

The activity and stability of enzymes and other proteins are highly dependent on the pH of their environment. itwreagents.com Biochemical assays, therefore, require effective buffering to ensure that the observed results are due to the experimental variables and not fluctuations in pH. itwreagents.com The choice of buffer can also influence enzyme kinetics and protein structure. msesupplies.com

Given its low pKa, this compound is not a suitable buffer for the vast majority of biochemical assays that are conducted at or near neutral pH. However, for studying enzymes that are active in highly acidic environments, such as pepsin (active in the stomach at a pH of 1.5-2.5), isethionic acid could potentially serve as a component of the buffer system. Its sulfonate group is generally considered to be non-chelating with metal ions, which is an advantageous property for a buffer in enzymatic reactions that may be sensitive to metal ion concentration. wikipedia.org

Universal buffer systems are mixtures of several buffering agents with different pKa values, designed to provide a relatively constant buffering capacity over a wide pH range. fishersci.com A common example is the Britton-Robinson buffer, which is effective from pH 2 to pH 12. fishersci.com These are particularly useful in studies where the effect of pH on a biological system is being investigated across a broad spectrum.

Theoretically, this compound could be incorporated into a universal buffer formulation to provide buffering capacity at the very low end of the pH scale (around its pKa of 1.39). By combining it with other buffers with progressively higher pKa values, a universal buffer could be created. However, the practical application of isethionic acid in commonly used universal buffers for biological research is not well-documented, with researchers often opting for other combinations of acids and bases.

Pharmaceutical Research and Drug Formulation Utilizing this compound

In contrast to its limited role in biological buffer systems, this compound plays a significant role in pharmaceutical research and drug development, primarily as a counterion in the formulation of drug salts.

Many active pharmaceutical ingredients (APIs) are weak acids or bases and exhibit poor water solubility, which can limit their bioavailability. nih.gov Converting these APIs into salt forms by reacting them with a suitable acid or base is a common and effective strategy to improve their solubility and dissolution rate. nih.gov

This compound, in its deprotonated form (isethionate), is used as a counterion to form salts with basic APIs. wikipedia.orgatamanchemicals.com The presence of the hydrophilic hydroxyl and sulfonate groups in the isethionate counterion can significantly enhance the aqueous solubility of the resulting salt. For example, the antimicrobial drug pentamidine (B1679287) is formulated as pentamidine isethionate to improve its water solubility for parenteral administration. wikipedia.org

Beyond solubility, the choice of counterion can also impact the chemical and physical stability of the drug substance. atamanchemicals.com The formation of a stable crystalline salt with isethionate can protect the API from degradation, thereby extending its shelf life. atamanchemicals.com

Table 2: Examples of Drugs Formulated with Isethionate Counterion

| Drug | Therapeutic Class | Purpose of Isethionate Salt Formation |

| Pentamidine | Antimicrobial wikipedia.org | Enhanced water solubility for injection wikipedia.org |

| Hexamidine (B1206778) | Antimicrobial wikipedia.org | Improved formulation properties wikipedia.org |

The selection of a counterion is a critical step in drug development as it can modulate various biopharmaceutical properties of the API beyond just solubility and stability. These properties include hygroscopicity, melting point, crystallinity, and dissolution profile, all of which can influence the manufacturability and in vivo performance of the final drug product.

Sulfonate counterions, including isethionate, are a recognized class of salt formers in the pharmaceutical industry. The presence of the sulfonic acid group provides a strong acidic counterion that can form stable salts with a wide range of basic drugs. The additional hydroxyl group in isethionate offers a site for hydrogen bonding, which can influence the crystal lattice of the salt and, consequently, its physicochemical properties. By carefully selecting a sulfonate counterion like isethionate, pharmaceutical scientists can fine-tune the properties of a drug to achieve the desired therapeutic profile.

Role in Specific Drug Development and Delivery Systems

This compound, also known as isethionic acid, and its corresponding salt, isethionate, are utilized in pharmaceutical science, primarily as counter-ions in drug formulations. While extensive research into its role in advanced drug delivery systems is ongoing, its properties make it a compound of interest for enhancing the stability and bioavailability of therapeutic agents.

The charged nature of the sulfonate group can be leveraged to form stable salts with drug molecules, a critical factor in drug formulation. Although not as commonly used as other counter-ions, isethionate offers potential advantages in specific applications. For instance, its high water solubility can be beneficial for drugs that are otherwise poorly soluble.

In the realm of nanoparticle-based drug delivery, stabilizing agents are crucial to prevent aggregation and control the particle size of drug nanocrystals nih.govresearchgate.net. The selection of an appropriate stabilizer is critical and can influence the bioavailability of the final product researchgate.netnih.gov. While direct studies detailing the use of this compound as a primary stabilizer for drug nanocrystals are not prevalent in the reviewed literature, its chemical structure suggests potential utility. The hydrophilic sulfonate and hydroxyl groups could provide steric and electrostatic stabilization to nanoparticle formulations, preventing their aggregation and potentially improving their interaction with biological systems nih.gov.

Further research is needed to fully elucidate the specific applications and benefits of this compound in targeted and nanoparticle-based drug delivery systems. Its role as a counter-ion is established, but its potential as a functional component in advanced delivery platforms remains an area for future exploration.

Biomaterials Science and Engineering Applications

The unique chemical properties of this compound make it a candidate for various applications in the field of biomaterials science and engineering, particularly in the synthesis of nanomaterials and the modification of biomaterial surfaces to control biological interactions.

The synthesis of nanomaterials often requires capping agents to control growth, prevent aggregation, and impart specific surface functionalities nih.govresearchgate.net. This compound, with its sulfonate and hydroxyl functional groups, has the potential to act as a stabilizing or functionalizing agent during the synthesis of various nanoparticles.

Sulfonation, the introduction of sulfonic acid groups, is a known method to enhance the properties of biomaterials, including hydrogels, scaffolds, and nanoparticles mdpi.com. This modification can improve hydrophilicity and influence cellular responses mdpi.com. While direct examples of the use of this compound as a primary reactant in nanomaterial synthesis are not extensively documented in the reviewed literature, its structure is indicative of its potential as a source for sulfonate functionalization of nanomaterials during their synthesis.

The formation and stability of metal nanoparticles are heavily influenced by the interaction between the metal ions and surrounding ligands nih.govthno.org. These ligands play a crucial role in controlling the size, shape, and surface chemistry of the resulting nanoparticles nih.gov. Organic molecules containing functional groups capable of coordinating with metal ions are often employed for this purpose thno.org.

While thiol-containing ligands are well-known for their strong interaction with gold nanoparticles, other functional groups can also serve as effective ligands for different types of metal nanoparticles nih.gov. The sulfonate and hydroxyl groups of this compound present potential coordination sites for metal ions. The negatively charged sulfonate group could electrostatically interact with positive metal ions, while the hydroxyl group could form coordinate bonds. This suggests a potential role for this compound as a complexing agent or ligand in the synthesis of metal oxide nanoparticles, such as iron oxide or zinc oxide, by controlling the precipitation and growth of the nanoparticles from their precursor salts mdpi.commdpi.comsemanticscholar.org. Further research is required to explore and characterize the specific interactions between this compound and various metal ions in the context of nanoparticle formation.

The interface between a biomaterial and the biological environment is a critical determinant of its success researchgate.netresearchgate.net. Surface properties such as chemistry, charge, and wettability govern protein adsorption and subsequent cell adhesion, proliferation, and differentiation nih.govmdpi.comresearchgate.net. Surface functionalization is a key strategy to tailor these interactions epa.govgoogle.comresearchgate.netrsc.orgnih.govnih.gov.

The introduction of sulfonate groups onto a biomaterial surface can significantly alter its properties. Sulfonation has been shown to enhance the hydrophilicity of materials mdpi.com. Studies have demonstrated that cell adhesion and spreading can be influenced by the presence of different functional groups on a surface, with polar and charged surfaces often promoting better cell attachment compared to non-polar surfaces nih.govmdpi.com. For instance, surfaces modified with amine groups (positively charged) have been shown to support excellent cell adhesion and growth, while negatively charged surfaces, such as those with carboxylic acid groups, can also modulate cell behavior through specific protein interactions mdpi.comnih.gov.

Given that this compound possesses a negatively charged sulfonate group, its incorporation into biomaterial surfaces could be used to control protein adsorption and subsequent cellular responses mdpi.comresearchgate.netnih.gov. The specific types and conformations of adsorbed proteins are crucial, as they mediate the interaction of cells with the material . By controlling the density and presentation of sulfonate groups on a surface, it may be possible to create biointerfaces that either resist non-specific protein adsorption or selectively bind proteins that promote desired cellular activities.

Environmental Research and Biodegradation Studies

Studies on the sodium salt of this compound (sodium isethionate) have provided significant insights into its environmental behavior.

Aerobic Biodegradation:

Multiple studies have demonstrated that sodium isethionate is readily biodegradable under aerobic conditions epa.govepa.gov. In studies conducted according to OECD guidelines, sodium isethionate showed substantial microbial degradation. For example, in one study, dissolved organic carbon (DOC) elimination reached 98-101% within 10 days epa.gov. Another study using the Modified Sturm Test (OECD Guideline 301B) showed an average of 71% biodegradation after 28 days epa.govepa.gov. This high level of aerobic biodegradability suggests that this compound is unlikely to persist in oxygen-rich environments such as wastewater treatment plants and surface waters.

| Biodegradation Study Overview | Test Substance | Test Guideline | Duration | Biodegradation Percentage | Conclusion |

| Study 1 | Sodium Isethionate (95.3% purity) | OECD Guideline 301A | 10 days | 98-101% (DOC elimination) | Readily Biodegradable |

| Study 2 | Sodium Isethionate (57% aqueous solution) | OECD Guideline 301B | 28 days | 71% (average) | Readily Biodegradable |

Anaerobic Biodegradation:

Under anaerobic conditions, the degradation of organosulfonates follows different pathways. Research on the human gut pathobiont Bilophila wadsworthia has shown that isethionate is a key intermediate in the anaerobic degradation of other C2 sulfonates like sulfoacetate and taurine (B1682933) uni-konstanz.denih.gov. This bacterium utilizes a glycyl-radical enzyme, isethionate sulfolyase, to cleave isethionate into sulfite (B76179) and acetaldehyde (B116499) nih.gov. Furthermore, a strictly anaerobic sulfoquinovose-degrading bacterial consortium has been shown to completely degrade isethionate to hydrogen sulfide (B99878) when an external electron donor is supplied, with an Anaerospora species identified as the isethionate degrader uni-konstanz.de. This indicates that pathways for the anaerobic breakdown of this compound exist within microbial consortia researchgate.netnih.govfrontiersin.org.

Environmental Impact:

Ecotoxicity studies on sodium isethionate have shown it to be non-toxic to aquatic organisms, including fish, Daphnia, and algae, at high concentrations epa.govepa.gov. The low potential for bioaccumulation, predicted by a low octanol-water partition coefficient (log Kow), further suggests a minimal environmental risk epa.gov. Given its high water solubility and ready biodegradability, this compound is not expected to persist or bioaccumulate in the environment epa.govepa.gov.

| Ecotoxicity Data for Sodium Isethionate | ||

| Organism | Test Duration | Result |

| Zebra fish (Brachydanio rerio) | 96 hours | LC50 > 10,000 mg/L |

| Daphnia | 48 hours | EC50 > 1000 mg/L |

| Green algae (Scenedesmus subspicatus) | 72 hours | No significant effects on biomass or growth rate up to 100 mg/L |

Role in Water Treatment Processes and Contaminant Reduction

While not a primary bulk chemical for municipal water treatment, the unique chemical properties of this compound, also known as isethionic acid, lend it to specialized roles in industrial water treatment, particularly in the context of contaminant reduction. Its bifunctional nature, possessing both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group, allows it to interact with contaminants and surfaces in ways that are beneficial for specific treatment scenarios, such as in electroplating wastewater. researchgate.nete3s-conferences.orgnih.gov

The key challenges in treating industrial wastewater, especially from sectors like electroplating, include the high concentration of dissolved heavy metals, low pH, and the presence of various organic and inorganic compounds. researchgate.netnih.gov The role of this compound in these contexts is primarily centered on its ability to act as a chelating agent and a corrosion inhibitor.

Chelating and Sequestering Agent: Chelating agents are crucial in water treatment for their ability to bind with metal ions, forming stable, water-soluble complexes. quimidroga.comnetsolwater.comwaterlinepublication.org.uk This process, known as sequestration, prevents the metal ions from precipitating as scale or reacting in other undesirable ways. quimidroga.comnetsolwater.com this compound can form complexes with metal ions present in wastewater, such as those from electroplating processes. By binding to these metals, it can help keep them dissolved, preventing the formation of sludge and facilitating their removal in subsequent treatment stages like ion exchange. finishingandcoating.com

Corrosion Inhibition: Corrosion is a significant issue in industrial water systems, leading to equipment degradation and failure. getchemready.comrx-sol.comthfine.com Corrosion inhibitors work by forming a protective layer on metal surfaces, isolating the metal from the corrosive environment. rx-sol.comsuezwaterhandbook.comredawater.com Organic molecules with polar functional groups, like the hydroxyl and sulfonate groups in this compound, can adsorb onto metal surfaces. This forms a protective film that acts as a barrier to corrosive elements in the water, thereby slowing the rate of corrosion. rx-sol.com This is particularly relevant in closed-loop systems or in process streams with specific metallurgies.

| Application Area | Function | Underlying Chemical Property | Relevant Contaminants/Issues |

|---|---|---|---|

| Industrial Wastewater (e.g., Electroplating) | Chelating/Sequestering Agent | Presence of hydroxyl and sulfonate groups that can coordinate with metal ions. | Heavy metals (Cu, Ni, Zn, Fe), Hardness ions (Ca, Mg) |

| Process Water Systems | Corrosion Inhibitor | Adsorption onto metal surfaces via polar hydroxyl and sulfonate groups, forming a protective film. | Corrosion of pipes (B44673) and equipment |

| Acidic Cleaning Solutions | pH Adjustment / Metal Complexing | Mildly acidic nature and ability to form complexes with dissolved metals. | Removal of metal oxides and scale |

Organic Synthesis and Reaction Mechanisms

This compound is a versatile compound in organic synthesis, valued for its distinct properties as a solvent, its capacity for hydrogen bonding, and its participation in specific chemical transformations.

The molecular structure of this compound makes it a polar protic solvent. Polar solvents possess a significant dipole moment, while protic solvents can donate hydrogen ions (protons). libretexts.org The presence of both a highly polar sulfonic acid group and a hydroxyl group allows the molecule to readily engage in hydrogen bonding and dissolve other polar compounds. Its high solubility in water is a testament to its polarity. chemicalbook.com In organic reactions, it can be used to dissolve polar reactants and reagents, and its protic nature can stabilize anionic intermediates and transition states, potentially influencing reaction pathways and rates. libretexts.org

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₂H₆O₄S | Indicates the presence of polar C-O, O-H, and S-O bonds. |

| Molar Mass | 126.13 g/mol nih.govwikipedia.org | A relatively low molar mass for a bifunctional molecule. |

| Appearance | Colorless, syrupy liquid | The viscous nature is due to extensive intermolecular hydrogen bonding. |

| Solubility in Water | Very soluble chemicalbook.com | Highlights its highly polar and hydrophilic character. |

The capacity of this compound to form hydrogen bonds is a defining feature of its chemical behavior. A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. nih.govnih.gov this compound can act as both a hydrogen bond donor (via the hydrogen on the -OH and -SO₃H groups) and a hydrogen bond acceptor (via the oxygen atoms). nih.gov This extensive network of hydrogen bonds is responsible for its low melting point and high viscosity.

In synthetic processes, this hydrogen-bonding ability allows it to act as a molecular scaffold, bringing reactants into proximity or stabilizing charged intermediates. nih.gov Furthermore, it possesses mild acidity (predicted pKa of ~1.39), making it an effective acid catalyst for various organic reactions. wikipedia.org It can be used in situations where a strong, non-volatile acid is needed but where mineral acids like sulfuric acid might cause unwanted side reactions or degradation of sensitive substrates.

| Characteristic | Description | Implication in Synthesis |

|---|---|---|

| Hydrogen Bond Donor | -OH and -SO₃H groups can donate protons to hydrogen bonds. | Solvation of anionic species; stabilization of transition states. |

| Hydrogen Bond Acceptor | Oxygen atoms in -OH and -SO₃H groups can accept protons. | Solvation of cationic species; interaction with other protic molecules. |

| Acidity (pKa) | ~1.39 (predicted) wikipedia.org | Functions as a solid acid catalyst for reactions like esterification and hydrolysis. |

This compound serves as a precursor in important organic transformations, primarily through dehydration and esterification reactions.

Dehydration: The intramolecular removal of a water molecule from this compound is a key industrial reaction. When heated, particularly in the presence of a strong dehydrating agent like phosphorus pentoxide, it undergoes dehydration to form vinylsulfonic acid. atamanchemicals.comwikipedia.orggoogle.comgoogle.com Vinylsulfonic acid is a valuable monomer used in the production of highly acidic and anionic polymers, which have applications in fuel cells and as ion-exchange resins. atamanchemicals.comwikipedia.org

Derivative Formation (Esterification): The hydroxyl group of this compound can react with carboxylic acids to form esters. This reaction, known as esterification, is particularly significant in the surfactant industry. masterorganicchemistry.comyoutube.comchemguide.co.uk When reacted with fatty acids (e.g., lauric acid or coconut oil-derived fatty acids), it forms fatty acyl isethionates. The sodium salts of these esters, such as Sodium Cocoyl Isethionate, are widely used as mild, biodegradable surfactants in personal care products like soaps and shampoos. wikipedia.org The sulfonic acid group itself can also be esterified, for instance, by reacting with orthoformates, to yield sulfonate esters. mdma.ch

| Reaction Type | Reactant(s) | Product | Significance |

|---|---|---|---|

| Dehydration | This compound (+ dehydrating agent) | Vinylsulfonic acid wikipedia.orgatamanchemicals.com | Production of a key monomer for specialty polymers. |

| Esterification (of -OH group) | This compound + Fatty Acid | Fatty Acyl Isethionate | Synthesis of mild anionic surfactants for personal care products. |

| Esterification (of -SO₃H group) | This compound + Orthoformate | Sulfonate Ester mdma.ch | Formation of specialized sulfonate derivatives. |

Advanced Analytical Techniques for Characterization and Quantification of 2 Hydroxyethanesulfonic Acid

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are fundamental for the separation and analysis of 2-hydroxyethanesulfonic acid from complex matrices. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and ion-exchange chromatography (IEC) are among the most powerful methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) with Various Column Chemistries

HPLC is a versatile technique for the analysis of this compound, with various column chemistries offering different separation selectivities.

Reverse Phase Chromatography:

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of polar compounds like this compound. C18 columns are a popular choice for the separation of organic acids. lcms.cz The stationary phase in these columns is nonpolar (e.g., octadecyl-silane), while the mobile phase is polar. For highly polar analytes like this compound, a highly aqueous mobile phase is often required for retention and separation. lcms.cz To prevent phase collapse, which can occur with high water content mobile phases on traditional C18 columns, polar-embedded or polar-endcapped C18 columns are often utilized. lcms.czhplc.eu The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as phosphoric acid or formic acid to ensure the analyte is in a single ionic form and to improve peak shape. lcms.cz

Newcrom R1 and Newcrom C18 Columns:

Specialized column chemistries, such as the Newcrom family of columns, have also been developed for the analysis of polar compounds. Newcrom R1 is a reverse-phase column with low silanol (B1196071) activity, which can be advantageous for analyzing acidic compounds that might interact with residual silanols on standard silica-based columns. A typical mobile phase for the analysis of this compound on a Newcrom R1 column consists of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. While specific data for this compound on Newcrom C18 is not detailed, the similar chemistry suggests its potential applicability.

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Reverse Phase C18 | Newcrom R1 |

| Stationary Phase | Octadecyl-silane (C18), often polar-embedded | Proprietary reverse-phase with low silanol activity |

| Mobile Phase | Water/Acetonitrile or Methanol with acid (e.g., H₃PO₄) | Acetonitrile/Water with acid (e.g., H₃PO₄ or HCOOH) |

| Detection | UV, Refractive Index (RI), or Mass Spectrometry (MS) | UV, RI, or MS |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-performance liquid chromatography (UPLC) utilizes columns packed with sub-2 µm particles, leading to significantly faster analysis times and improved resolution compared to traditional HPLC. nih.gov The principles of separation are the same as in HPLC, but the smaller particle size allows for higher flow rates without sacrificing efficiency. A UPLC method for this compound would offer the advantage of high-throughput analysis, which is particularly beneficial in quality control or metabolomics studies where a large number of samples need to be processed. nih.gov A rapid UPLC method, potentially with a run time of less than 5 minutes, could be developed for the simultaneous detection and quantification of this compound and other related compounds. nih.gov

Ion Exchange Chromatography in Purification and Analysis

Ion-exchange chromatography (IEC) is a powerful technique for the purification and analysis of charged molecules like this compound. harvardapparatus.com Since this compound is an anion (isethionate) at neutral pH, anion-exchange chromatography is the method of choice. harvardapparatus.comnih.gov

The purification process generally involves the following steps:

Loading: A solution containing this compound is passed through an anion-exchange column, where the positively charged stationary phase binds the negatively charged isethionate anions. google.com

Washing: The column is washed with a buffer to remove neutral and positively charged impurities. google.com

Elution: The bound isethionate is then eluted from the column by changing the ionic strength or pH of the mobile phase. A common method is to use a high concentration of a competing salt or to decrease the pH to protonate the sulfonic acid group, thereby neutralizing its charge and releasing it from the resin. google.combio-rad.com

This technique is highly effective for removing impurities and concentrating this compound from complex mixtures, such as fermentation broths or reaction mixtures. google.com

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and sensitive quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

The ¹H NMR spectrum of this compound would be expected to show two triplets, corresponding to the two methylene (B1212753) groups (-CH₂-). The coupling between the adjacent methylene groups would result in this splitting pattern. The chemical shifts of these protons would be influenced by the electronegative oxygen and sulfonate groups.

The ¹³C NMR spectrum would show two distinct signals corresponding to the two carbon atoms. The carbon attached to the hydroxyl group and the carbon attached to the sulfonate group would have characteristic chemical shifts.

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~3.9 (HO-CH₂-) | Triplet |

| ~3.1 (-CH₂-SO₃H) | Triplet | |

| ¹³C | ~58 (HO-CH₂-) | - |

| ~55 (-CH₂-SO₃H) | - | |

| Predicted data is based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions. Data derived from general NMR principles and publicly available spectral databases. hmdb.canih.gov |

Mass Spectrometry (MS) and LC-MS/MS for Metabolite Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for the separation, identification, and quantification of analytes in complex mixtures. rsc.org Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it ideal for quantitative analysis of metabolites like this compound in biological samples. nih.gov

In the analysis of this compound by LC-MS, electrospray ionization (ESI) is a common ionization technique, typically in negative ion mode to detect the deprotonated molecule [M-H]⁻. For quantitative studies, a stable isotope-labeled internal standard can be used to improve accuracy and precision. amazonaws.com

The MS/MS analysis involves the selection of the precursor ion (the [M-H]⁻ ion of this compound) and its fragmentation to produce characteristic product ions. The monitoring of specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM) provides high specificity and reduces background noise, allowing for accurate quantification even at low concentrations. nih.gov

Table 3: LC-MS/MS Parameters for this compound

| Parameter | Description |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | 125.0 [M-H]⁻ |

| Product Ions (m/z) | 81.0 ([SO₃]⁻), 64.0 ([SO₂]⁻) |

| Detection | Selected Reaction Monitoring (SRM) |

| Fragmentation data is based on publicly available mass spectra and general fragmentation patterns of sulfonic acids. nih.gov |

For certain applications, derivatization of this compound may be employed to enhance its chromatographic retention or ionization efficiency in LC-MS analysis. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov Each functional group has a unique vibrational frequency, resulting in a characteristic absorption band in the IR spectrum. nih.gov For this compound, also known as isethionic acid, the key functional groups are the hydroxyl (-OH) group and the sulfonic acid (-SO3H) group. wikipedia.orghmdb.canih.gov

The FT-IR spectrum of this compound would be expected to show the following characteristic absorption peaks:

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in the hydroxyl group, often broadened due to hydrogen bonding. libretexts.orglibretexts.org

C-H Stretch: Absorptions corresponding to the stretching vibrations of the C-H bonds in the ethyl group would appear in the range of 3000-2850 cm⁻¹. libretexts.orglibretexts.org

S=O Stretch: The sulfonic acid group is characterized by strong absorption bands from the asymmetric and symmetric stretching of the S=O bonds, typically found in the regions of 1250-1150 cm⁻¹ and 1080-1030 cm⁻¹, respectively.

S-O Stretch: A stretching vibration for the S-O single bond is expected to be observed in the 900-700 cm⁻¹ range.

C-O Stretch: The stretching vibration of the C-O bond in the primary alcohol group would likely appear in the 1075-1000 cm⁻¹ region. libretexts.org

By analyzing the positions and intensities of these absorption bands, FT-IR spectroscopy provides qualitative confirmation of the presence of the defining functional groups within the this compound molecule.

Table 1: Characteristic FT-IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3600-3200 | Strong, Broad |

| Alkane (C-H) | C-H Stretch | 3000-2850 | Medium to Strong |

| Sulfonic Acid (S=O) | Asymmetric Stretch | 1250-1150 | Strong |

| Sulfonic Acid (S=O) | Symmetric Stretch | 1080-1030 | Strong |

| Alcohol (C-O) | C-O Stretch | 1075-1000 | Medium |

| Sulfonic Acid (S-O) | S-O Stretch | 900-700 | Medium |

Data compiled from general infrared spectroscopy correlation tables. libretexts.orglibretexts.orginstanano.comyoutube.com

Electrochemical and Thermal Analysis Methods

Electrochemical Impedance Spectroscopy (EIS) for Reaction Monitoring

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that characterizes electrochemical systems by measuring their impedance over a range of frequencies. researchgate.netresearchgate.netarxiv.org This method is valuable for monitoring reactions involving this compound, particularly in contexts like its synthesis, derivatization, or its role in electrochemical processes such as in electrolytes for batteries or fuel cells. arxiv.orgnih.govmdpi.com

By applying a small amplitude AC voltage or current and measuring the response, an impedance spectrum (often represented as a Nyquist plot) is generated. tubitak.gov.tr Changes in the reaction environment, such as the consumption of reactants, formation of products, or changes at the electrode-electrolyte interface, will alter the impedance of the system. pnnl.gov For instance, in the synthesis of a derivative of this compound, the initial impedance of the reaction mixture will differ from the impedance as the product is formed. This allows for real-time monitoring of the reaction progress and kinetics without the need for sample extraction.

The interpretation of EIS data often involves fitting the experimental results to an equivalent electrical circuit model, where components like resistors and capacitors represent different physical and chemical processes occurring in the electrochemical cell. researchgate.net For example, a change in the charge transfer resistance could indicate a change in the rate of an electrochemical reaction at an electrode surface.

Differential Scanning Calorimetry (DSC) for Thermal Behavior and Heat Capacity Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govwikipedia.org This method is instrumental in studying the thermal properties of this compound, including its melting point, glass transitions, and heat capacity. nih.govwikipedia.org

A typical DSC experiment involves heating the sample and a reference material at a constant rate. wikipedia.org When the sample undergoes a thermal transition, such as melting, it will absorb or release heat, creating a difference in heat flow that is detected and recorded as a peak in the DSC thermogram. nih.gov The area under this peak is directly proportional to the enthalpy change of the transition.

For this compound, DSC can be used to determine its melting point, which is reported to be below 25 °C. nih.gov Furthermore, DSC is a primary method for measuring the heat capacity of a substance. osti.gov By quantifying the heat required to raise the temperature of the sample by a certain amount, the specific heat capacity can be determined across a range of temperatures. nih.gov This data is crucial for understanding the thermodynamic stability and behavior of the compound under varying thermal conditions. ulb.ac.be

Table 2: Hypothetical DSC Data for this compound

| Parameter | Value | Unit |

| Melting Point (Tm) | < 25 | °C |

| Enthalpy of Fusion (ΔHf) | To be determined experimentally | J/g |

| Specific Heat Capacity (Cp) | To be determined experimentally | J/(g·K) |

Note: Experimental values for enthalpy of fusion and specific heat capacity require specific DSC measurements.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. libretexts.org This analysis provides valuable information about the thermal stability and decomposition profile of a material. libretexts.org For this compound, TGA can be used to determine the temperatures at which it begins to decompose and to identify the mass loss associated with the release of volatile products.

In a TGA experiment, a sample is heated in a furnace at a controlled rate, and its mass is continuously monitored. libretexts.org The resulting TGA curve plots the percentage of mass remaining against temperature. Steps in the curve indicate mass loss events, which correspond to decomposition or volatilization. libretexts.org The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum. mdpi.com

Table 3: Illustrative TGA Decomposition Stages for a Hypothetical Sulfonic Acid Compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Potential Volatile Products |

| 1 | 150 - 250 | ~5% | Adsorbed Water |

| 2 | 250 - 400 | ~30% | SO₂, H₂O, Organic Fragments |

| 3 | > 400 | ~40% | Further Organic Fragmentation |

Note: This table is illustrative and not based on specific experimental data for this compound.

Research on Interactions and Mechanisms Involving 2 Hydroxyethanesulfonic Acid

Protein-Buffer Interactions and Conformational Dynamics

Buffers are critical components in biological research, but they are not always inert and can influence protein structure and function. Sulfonate-containing buffers, a class that includes 2-hydroxyethanesulfonic acid, can interact with proteins and affect their conformational stability and dynamics amazonaws.compharmtech.com.

The stability and activity of enzymes can be significantly influenced by the surrounding solution, including the buffer components amazonaws.com. This compound is classified as a stabilizing osmolyte, a type of small organic compound that can protect proteins from denaturation researchgate.net. The effects of osmolytes on enzyme kinetics are variable; they can be categorized based on their impact on the Michaelis constant (Km) and the catalytic constant (kcat) researchgate.net. While some osmolytes, like polyols and amino acids, are considered compatible solutes with minimal effect on function, others can either enhance or inhibit catalytic activity while still providing a stabilizing effect researchgate.net.

The stabilization effect of sulfonate-containing compounds can arise from several mechanisms. For instance, buffers can screen exposed charged residues on a protein's surface, potentially increasing its conformational stability amazonaws.com. Additionally, some stabilizing strategies for enzymes involve the addition of co-solvents like salts, sugars, and polyols, which underscores the importance of hydrophobic interactions in maintaining protein structure nih.gov. While extensive data specific to this compound's impact on a wide range of enzymes is not broadly available, its nature as an osmolyte suggests a role in maintaining protein integrity under stress conditions.

The functional groups of this compound can engage in non-specific interactions with protein surfaces. The sulfonate group (SO₃⁻) is a key feature in these interactions. Studies on cysteine sulfonic acid, an amino acid residue containing a sulfonate group, have shown that this group has a strong tendency to form local hydrogen bonds with the main-chain amide groups of the protein backbone nih.gov. These side chain-main chain interactions can influence the local conformational preferences of the peptide chain nih.gov.

This suggests that this compound, as a buffer component or endogenous metabolite, could similarly interact with proteins. By forming hydrogen bonds with the protein backbone or charged side chains, it can influence the delicate balance of forces that govern the protein's conformational equilibrium. Furthermore, as a charged molecule, it can participate in electrostatic screening, modulating repulsive or attractive forces between charged residues on the protein surface and thereby shifting the equilibrium between folded, unfolded, active, or inactive states amazonaws.com.

Interaction with Biological Systems and Pharmacological Targets

As a naturally occurring human metabolite, this compound interacts with various biological systems atamanchemicals.comnih.gov. It is particularly noted for its use as a tool in electrophysiology and for its role in cellular homeostasis.

In the study of ion channels, particularly chloride channels, this compound (as isethionate) is frequently used as a substitute for chloride ions (Cl⁻) in extracellular solutions nih.govnih.govsav.sk. This substitution allows researchers to investigate the physiological roles of Cl⁻ by observing the effects of its removal. However, research indicates that isethionate is not always an inert substitute nih.gov.

Studies have shown that replacing extracellular chloride with isethionate can lead to distinct physiological effects, suggesting it interacts with cellular components. For example:

In the frog neuromuscular junction, isethionate substitution induces abnormal spontaneous release of neurotransmitters, an effect not seen with other chloride substitutes like propionate nih.gov.

In the central nervous system, replacing chloride with isethionate was found to increase the efflux of the neurotransmitter GABA, raising questions about its suitability as a completely inert replacement nih.gov.

When used to replace chloride in studies of prolactin secretion, isethionate inhibited the stimulated release from pituitary cells, indicating an effect on the process of exocytosis nih.gov.

While there is no direct evidence of this compound binding to specific sites on the Na+/K+ ATPase, its effects when substituting for chloride ions demonstrate a clear interaction with the broader physiological systems that regulate ion transport and neuronal activity.

| Biological System | Observed Effect | Reference |

|---|---|---|

| Frog Neuromuscular Junction | Induces abnormal spontaneous transmitter release (giant potentials). | nih.gov |

| Rat Cuneate Nucleus (CNS) | Causes increased efflux of GABA. | nih.gov |

| GH-Cells and Pituitary Cells | Inhibits stimulated prolactin secretion. | nih.gov |

| Frog Atrial Trabeculae | Induces a positive inotropic action, partly by prolonging the action potential. | sav.sk |